N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide
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Overview
Description
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide is a complex organic compound that features a unique structure combining a naphthalene ring with a sulfonamide group and a quinone imine moiety
Mechanism of Action
Mode of Action
It’s known that the compound can react with potassium thiocyanate or thiourea to synthesize 1,3-benzoxathiol-2-one derivatives .
Biochemical Pathways
The compound is involved in the synthesis of 1,3-Benzoxathiol-2-one derivatives . These derivatives are synthesized by reactions of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate or thiourea . The highest yields were obtained in the reactions with thiourea in ethanol in the presence of hydrochloric acid .
Result of Action
It’s known that the compound can be used to synthesize 1,3-benzoxathiol-2-one derivatives , which have been found to possess antioxidant, antiviral, antibacterial, and antifungal properties .
Action Environment
It’s known that the reactions involving this compound yield the highest results when performed with thiourea in ethanol in the presence of hydrochloric acid .
Biochemical Analysis
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide is complex and involves multiple binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonamide with a quinone imine precursor. One common method includes the use of potassium thiocyanate or thiourea in ethanol in the presence of hydrochloric acid . The reaction conditions are optimized to achieve high yields, with the highest yields obtained using thiourea in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinone imine moiety.
Substitution: Halogenation and other substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include potassium thiocyanate, thiourea, and various halogenating agents. Reaction conditions often involve the use of solvents like ethanol and acetic acid, with temperature and pH control to optimize yields .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated or thiocyanate-substituted products .
Scientific Research Applications
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas: These compounds share a similar quinone imine structure but differ in the substituents attached to the nitrogen atom.
N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenecarboximidamides: These compounds have a similar core structure but with different functional groups attached to the aromatic ring.
Uniqueness
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide is unique due to the combination of a naphthalene ring with a sulfonamide group and a quinone imine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide is a complex organic compound notable for its unique structural features, including a naphthalene ring and a sulfonamide group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The compound's structure can be represented as follows:
Property | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C16H11N1O3S |
CAS Number | 425375-05-9 |
Molecular Weight | 299.32 g/mol |
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The following mechanisms have been identified:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in cellular metabolism, which may lead to altered metabolic pathways.
- Gene Expression Modulation : It has been shown to influence gene expression profiles in various cell types, potentially impacting cell proliferation and apoptosis.
- Cell Signaling Pathway Alteration : The compound affects several signaling pathways that regulate cell growth and differentiation.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. It has been tested on various cancer cell lines, showing cytotoxic effects that could be harnessed for therapeutic applications. The exact mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
In Vitro Studies : A study conducted on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
Cell Line IC50 (µM) HeLa 15 MCF7 20 A549 25 - Animal Models : In vivo experiments using murine models have shown promising results regarding the compound's safety profile and efficacy in tumor reduction when administered at specific dosages.
- Mechanistic Insights : Research involving molecular docking studies has provided insights into how the compound interacts with target proteins, suggesting a strong affinity for certain enzyme active sites.
Dosage Effects
The effects of this compound vary significantly with dosage:
Dosage (mg/kg) | Observed Effect |
---|---|
10 | Mild anti-inflammatory response |
20 | Significant tumor reduction |
50 | Toxicity observed |
Properties
IUPAC Name |
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S/c18-15-8-6-14(7-9-15)17-21(19,20)16-10-5-12-3-1-2-4-13(12)11-16/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQZYLIBGFSHMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=CC(=O)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.